TKB245

Description

BenchChem offers high-quality TKB245 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TKB245 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

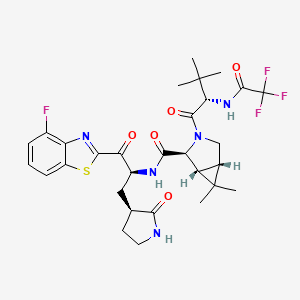

C30H35F4N5O5S |

|---|---|

Molecular Weight |

653.7 g/mol |

IUPAC Name |

(1R,2S,5S)-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-N-[(2S)-1-(4-fluoro-1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide |

InChI |

InChI=1S/C30H35F4N5O5S/c1-28(2,3)22(38-27(44)30(32,33)34)26(43)39-12-14-18(29(14,4)5)20(39)24(42)36-16(11-13-9-10-35-23(13)41)21(40)25-37-19-15(31)7-6-8-17(19)45-25/h6-8,13-14,16,18,20,22H,9-12H2,1-5H3,(H,35,41)(H,36,42)(H,38,44)/t13-,14-,16-,18-,20-,22+/m0/s1 |

InChI Key |

UGXSZZAITMURED-MCUUEWDYSA-N |

Isomeric SMILES |

CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)NC(=O)C(F)(F)F)C(=O)N[C@@H](C[C@@H]3CCNC3=O)C(=O)C4=NC5=C(C=CC=C5S4)F)C |

Canonical SMILES |

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)C(F)(F)F)C(=O)NC(CC3CCNC3=O)C(=O)C4=NC5=C(C=CC=C5S4)F)C |

Origin of Product |

United States |

Foundational & Exploratory

TKB245: A Potent Covalent Inhibitor of SARS-CoV-2 Main Protease (Mpro)

An In-depth Technical Guide on the Mechanism of Action

This technical guide provides a comprehensive overview of the mechanism of action of TKB245, a novel and potent small-molecule inhibitor targeting the main protease (Mpro) of SARS-CoV-2. TKB245 demonstrates significant promise as a therapeutic agent against COVID-19 due to its high potency in inhibiting viral replication across various strains of the virus. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of TKB245's biochemical and antiviral properties.

Core Mechanism of Action

TKB245 is an orally available 4-fluoro-benzothiazole-containing small molecule that specifically targets the enzymatic activity of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2] Mpro is a critical enzyme in the viral life cycle, responsible for cleaving the viral polyproteins into functional non-structural proteins essential for viral replication and transcription.[3][4] By inhibiting Mpro, TKB245 effectively halts the viral replication process.[3]

The primary mechanism of action of TKB245 is the formation of a covalent bond with the catalytic cysteine residue (Cys145) located in the active site of Mpro.[1] This irreversible interaction is facilitated by the 4-fluorobenzothiazolyl ketone moiety of TKB245, which acts as an electrophilic warhead.[1] Structural analysis through X-ray crystallography has confirmed that TKB245 binds within the active-site cavity of Mpro, leading to this covalent modification of Cys145.[1][5]

An additional key aspect of TKB245's mechanism is its ability to promote the dimerization of Mpro.[1][2] The catalytically active form of Mpro is a dimer, and stabilization of this conformation can influence its enzymatic activity. Native mass spectrometric analysis has revealed that the binding of TKB245 to Mpro encourages the formation of the dimeric state.[2][5]

Quantitative Inhibitory and Antiviral Activity

TKB245 has demonstrated potent inhibitory activity against purified SARS-CoV-2 Mpro and robust antiviral activity in cell-based assays. The following table summarizes the key quantitative data reported for TKB245.

| Parameter | Value (µM) | Cell Line / Condition | Reference |

| IC50 | 0.007 | Enzymatic Assay | [1] |

| 0.0012 | Enzymatic Assay (ancestral WK-521) | [5] | |

| EC50 | 0.03 | VeroE6 cells | [1] |

| 0.014 - 0.056 | Various SARS-CoV-2 Variants | [2][5] | |

| CC50 | > 100 | VeroE6, HeLa-ACE2-TMPRSS2, A549-ACE2-TMPRSS2 | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the activity of TKB245.

In Vitro Mpro Enzymatic Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the in vitro inhibitory activity of TKB245 against SARS-CoV-2 Mpro.

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET-based Mpro substrate (e.g., Dabcyl-KTSAVLQ/SGFRKME-Edans)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

-

TKB245 compound

-

DMSO (for compound dilution)

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of TKB245 in DMSO.

-

Create a serial dilution of TKB245 in the assay buffer.

-

In a 96-well plate, add a solution of recombinant SARS-CoV-2 Mpro to each well.

-

Add the diluted TKB245 or DMSO (as a control) to the wells containing Mpro.

-

Incubate the plate at 37°C for 30 minutes to allow for the interaction between the inhibitor and the enzyme.[6]

-

Initiate the enzymatic reaction by adding the FRET-based Mpro substrate to each well.[6]

-

Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for an Edans/Dabcyl pair) over time.

-

Calculate the rate of reaction for each concentration of TKB245.

-

Determine the IC50 value by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Antiviral Activity Assay

This protocol outlines a method to evaluate the antiviral efficacy of TKB245 against SARS-CoV-2 in a cell culture model.

Materials:

-

VeroE6 cells (or other susceptible cell lines like HeLa-ACE2-TMPRSS2 or A549-ACE2-TMPRSS2)[2]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

SARS-CoV-2 virus stock

-

TKB245 compound

-

MTT or similar cell viability reagent

-

96-well cell culture plates

-

Biosafety Level 3 (BSL-3) facility and procedures

Procedure:

-

Seed VeroE6 cells in a 96-well plate and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of TKB245 in cell culture medium.

-

Remove the growth medium from the cells and add the diluted TKB245 or medium alone (as a control).

-

Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).

-

Incubate the plates in a humidified incubator at 37°C with 5% CO2 for a period sufficient to observe cytopathic effects (CPE) in the virus control wells (typically 48-72 hours).

-

Assess the antiviral activity by quantifying the viral-induced CPE or by measuring the viral RNA load in the supernatant using RT-qPCR.

-

For cytotoxicity assessment (CC50), treat uninfected cells with the same serial dilutions of TKB245 and measure cell viability using an MTT assay.[2]

-

Calculate the EC50 value by plotting the percentage of viral inhibition against the logarithm of the compound concentration.

Conclusion

TKB245 is a highly potent, orally bioavailable inhibitor of the SARS-CoV-2 main protease. Its mechanism of action, centered on the covalent modification of the catalytic Cys145 residue and the promotion of Mpro dimerization, effectively shuts down viral replication.[1][2] The robust in vitro and cell-based activity of TKB245 against a wide range of SARS-CoV-2 variants underscores its potential as a valuable therapeutic candidate for the treatment of COVID-19.[1][2] Further preclinical and clinical development of TKB245 is warranted to fully evaluate its safety and efficacy profile.

References

- 1. Researchers report discovery of TKB-245 and TKB-248, novel potent SARS-CoV-2 Mpro inhibitors | BioWorld [bioworld.com]

- 2. Identification of SARS-CoV-2 Mpro inhibitors containing P1’ 4-fluorobenzothiazole moiety highly active against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sfu.ca [sfu.ca]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

TKB245: A Covalent Inhibitor of SARS-CoV-2 Main Protease

An In-depth Technical Guide on the Covalent Binding Mechanism and Preclinical Profile of a Potent Antiviral Candidate

This technical guide provides a comprehensive overview of TKB245, a novel and potent small-molecule inhibitor of the SARS-CoV-2 main protease (Mpro). TKB245 distinguishes itself through a covalent binding mechanism to the catalytic cysteine residue (Cys145) of Mpro, leading to effective inhibition of viral replication. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the quantitative data, experimental methodologies, and the underlying mechanism of action of TKB245.

Introduction

The main protease of SARS-CoV-2 is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional non-structural proteins essential for viral replication and transcription.[1] Its highly conserved nature and vital role make it an attractive target for antiviral drug development.[2] TKB245 is a 4-fluoro-benzothiazole-containing small molecule that has demonstrated significant potency against SARS-CoV-2, including various variants of concern.[3][4] Structural and biochemical analyses have confirmed that TKB245 acts as a covalent inhibitor, forming a stable bond with the Cys145 residue in the active site of Mpro.[3][4]

Quantitative Data Summary

The preclinical evaluation of TKB245 has generated significant quantitative data, highlighting its potency and favorable pharmacokinetic properties. The data is summarized in the tables below for clear comparison.

Table 1: In Vitro Potency of TKB245 and Comparators

| Compound | Target | IC50 (µM) | EC50 (µM) in VeroE6 cells | CC50 (µM) in various cell lines |

| TKB245 | SARS-CoV-2 Mpro | 0.007 [3] | 0.03 [3] | > 100[5] |

| TKB248 | SARS-CoV-2 Mpro | 0.074[3] | 0.22[3] | > 100[5] |

| Nirmatrelvir | SARS-CoV-2 Mpro | - | > TKB245's EC50[3] | - |

| Molnupiravir | SARS-CoV-2 RdRp | - | > TKB245's EC50[3] | - |

| Ensitrelvir | SARS-CoV-2 Mpro | - | > TKB245's EC50[3] | - |

Table 2: Antiviral Activity of TKB245 against SARS-CoV-2 Variants

| SARS-CoV-2 Variant | EC50 (µM)[4] |

| Alpha | 0.014 - 0.056 |

| Beta | 0.014 - 0.056 |

| Gamma | 0.014 - 0.056 |

| Delta | 0.014 - 0.056 |

| Kappa | 0.014 - 0.056 |

| Omicron | 0.014 - 0.056 |

Table 3: Pharmacokinetic Properties of TKB245 in Human Liver-Chimeric (PXB) Mice

| Compound | Oral Half-life (h)[3] | Oral Bioavailability (%)[3] |

| TKB245 | 3.82 | 48 |

| TKB248 | 4.34 | 72 |

Mechanism of Action: Covalent Binding to Cys145

The inhibitory activity of TKB245 is attributed to its ability to form a covalent bond with the catalytic Cys145 residue of the SARS-CoV-2 main protease.[3][4] This irreversible interaction effectively inactivates the enzyme, thereby halting the proteolytic processing of viral polyproteins necessary for replication.[1]

Structural analysis has revealed that the 4-fluorobenzothiazole moiety of TKB245 plays a pivotal role in its potent activity.[3] This group is directed towards the solvent, while the core of the molecule establishes interactions within the active site cavity.[4] The formation of the covalent bond between TKB245 and Cys145 has been unequivocally confirmed through X-ray crystallography and native mass spectrometry.[3][4] Furthermore, binding of TKB245 has been shown to promote the dimerization of Mpro, a process essential for its catalytic activity.[3]

Figure 1. Covalent binding of TKB245 to Cys145 of Mpro.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of TKB245 are provided below.

Mpro Enzymatic Assay

This assay quantifies the inhibitory activity of TKB245 against the SARS-CoV-2 main protease.

-

Reagents and Materials:

-

Recombinant SARS-CoV-2 Mpro

-

Fluorogenic Mpro substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans)

-

Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)

-

TKB245 and control compounds

-

384-well assay plates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of TKB245 and control compounds in DMSO.

-

Dispense a small volume of the compound dilutions into the assay plate.

-

Add recombinant Mpro to each well and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a plate reader (excitation/emission wavelengths appropriate for the specific fluorogenic substrate).

-

Calculate the rate of reaction for each compound concentration.

-

Determine the IC50 value by plotting the reaction rate as a function of inhibitor concentration and fitting the data to a dose-response curve.

-

Cell-Based Antiviral Assay

This assay determines the efficacy of TKB245 in inhibiting SARS-CoV-2 replication in a cellular context.

-

Reagents and Materials:

-

VeroE6, HeLa-ACE2-TMPRSS2, or A549-ACE2-TMPRSS2 cells

-

SARS-CoV-2 virus stock (e.g., ancestral strain or variants of concern)

-

Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)

-

TKB245 and control compounds

-

96-well cell culture plates

-

Reagents for quantifying viral replication (e.g., RT-qPCR for viral RNA or immunostaining for viral antigens)

-

-

Procedure:

-

Seed the appropriate cell line in 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of TKB245 and control compounds in cell culture medium.

-

Remove the old medium from the cells and add the compound dilutions.

-

Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).

-

Incubate the plates for a specified period (e.g., 24-48 hours) at 37°C in a 5% CO2 incubator.

-

After incubation, quantify the extent of viral replication using a suitable method (e.g., measure viral RNA in the supernatant by RT-qPCR or assess cytopathic effect).

-

Determine the EC50 value by plotting the percentage of viral inhibition as a function of compound concentration.

-

In parallel, assess cell viability in the presence of the compounds (without virus) to determine the CC50 value.

-

X-ray Crystallography

This technique provides a high-resolution three-dimensional structure of TKB245 in complex with Mpro, confirming the covalent bond formation.

-

Procedure Overview:

-

Co-crystallize recombinant Mpro with an excess of TKB245. This typically involves mixing the purified protein and the compound and setting up crystallization trials using various precipitating agents.

-

Harvest the resulting crystals and cryo-protect them.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the crystal structure using molecular replacement with a known Mpro structure as a search model.

-

Refine the structure and build the TKB245 molecule into the electron density map. The presence of a clear electron density link between the sulfur atom of Cys145 and the inhibitor confirms the covalent bond. The PDB ID for the TKB245-Mpro complex is 8DOX.[5]

-

Native Mass Spectrometry

This method confirms the covalent modification of Mpro by TKB245 and can provide insights into the stoichiometry of the complex and its effect on dimerization.

-

Procedure Overview:

-

Incubate purified Mpro with TKB245.

-

Desalt the protein-inhibitor complex to make it compatible with mass spectrometry analysis.

-

Introduce the sample into a mass spectrometer under native conditions (i.e., preserving non-covalent interactions).

-

Acquire mass spectra. The mass of the Mpro-TKB245 complex will be higher than that of the apo-Mpro by the mass of the TKB245 molecule, confirming covalent adduction.

-

The relative abundance of monomeric and dimeric species can also be monitored to assess the effect of the inhibitor on Mpro dimerization.

-

References

- 1. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Perspectives on SARS-CoV-2 Main Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Researchers report discovery of TKB-245 and TKB-248, novel potent SARS-CoV-2 Mpro inhibitors | BioWorld [bioworld.com]

- 4. Identification of SARS-CoV-2 Mpro inhibitors containing P1’ 4-fluorobenzothiazole moiety highly active against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

TKB245: A Potent Covalent Inhibitor of SARS-CoV-2 Main Protease

An In-depth Technical Guide on the Discovery, Synthesis, and Preclinical Evaluation of a Promising Antiviral Candidate

Abstract

The COVID-19 pandemic spurred an urgent global effort to develop effective antiviral therapeutics. The SARS-CoV-2 main protease (Mpro or 3CLpro) emerged as a prime target for drug development due to its essential role in viral replication. This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and preclinical characterization of TKB245, a novel, orally available small molecule inhibitor of SARS-CoV-2 Mpro. TKB245 has demonstrated potent and broad-spectrum activity against various SARS-CoV-2 variants in preclinical models. This document is intended for researchers, scientists, and drug development professionals.

Discovery and Development

TKB245 was identified through a strategic optimization of previously developed benzothiazole-containing Mpro inhibitors.[1] Researchers at the National Center for Global Health and Medicine in Japan led the effort to enhance the potency and pharmacokinetic properties of earlier lead compounds.[1] The synthesis and evaluation of a series of analogs led to the identification of TKB245 as a highly potent inhibitor of the SARS-CoV-2 Mpro enzymatic activity.[1]

The development of TKB245 was part of a broader effort to create more potent and safer antiviral therapeutics for COVID-19.[1] The structural data from co-crystal structures of TKB245 with Mpro have provided valuable insights into its mechanism of action and have paved the way for further optimization of this class of inhibitors.[1]

Synthesis of TKB245

While a detailed, step-by-step synthesis protocol for TKB245 is proprietary and detailed within patent literature (WO 2023286844), the publicly available scientific literature describes a diversity-oriented synthetic route for TKB245 derivatives.[2][3] The synthesis of TKB245 is based on the optimization of previously identified benzothiazole-containing Mpro inhibitors.[1]

The core structure of TKB245 features a 4-fluoro-benzothiazole moiety, which plays a crucial role in its potent activity.[1] The synthesis involves the strategic assembly of this key fragment with other building blocks to create the final small molecule. Researchers interested in the specific synthetic steps are encouraged to consult the aforementioned patent literature.

Mechanism of Action

TKB245 is a covalent inhibitor of the SARS-CoV-2 main protease (Mpro).[1] Mpro is a cysteine protease that is essential for the replication of the virus. It functions by cleaving the viral polyproteins into individual functional proteins.

The mechanism of action of TKB245 involves the following key steps:

-

Binding to the Active Site: TKB245 binds to the active-site cavity of Mpro.[1]

-

Covalent Bond Formation: The 4-fluorobenzothiazolyl ketone moiety of TKB245 forms a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[1]

-

Inhibition of Proteolytic Activity: This covalent modification inactivates the enzyme, preventing it from processing the viral polyproteins.

-

Blockade of Viral Replication: The inhibition of Mpro ultimately blocks the replication of SARS-CoV-2.[1]

Binding studies have also revealed that TKB245 promotes the dimerization of Mpro.[1]

Quantitative Preclinical Data

TKB245 has demonstrated potent in vitro activity against SARS-CoV-2 and favorable pharmacokinetic properties in animal models.

Table 1: In Vitro Activity of TKB245

| Parameter | Value (µM) | Cell Line | Notes |

| IC50 (Mpro Enzymatic Assay) | 0.007[1] | - | Specific inhibition of SARS-CoV-2 Mpro enzymatic activity. |

| EC50 (Antiviral Assay) | 0.03[1] | VeroE6 | Potent antiviral activity in a cell-based assay. |

| EC50 vs. Variants | 0.014 - 0.056[4][5][6] | - | Comparably active against Alpha, Beta, Gamma, Delta, Kappa, and Omicron variants. |

Table 2: Pharmacokinetic Parameters of TKB245 in Mice

| Parameter | Value | Route of Administration | Animal Model |

| Oral Half-life (t1/2) | 3.82 hours[1] | Oral | Human liver-chimeric (PXB) mice. |

| Oral Bioavailability | 48%[1] | Oral | Human liver-chimeric (PXB) mice. |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of TKB245.

SARS-CoV-2 Mpro Enzymatic Inhibition Assay

This assay is designed to measure the direct inhibitory effect of TKB245 on the enzymatic activity of the main protease.

Materials:

-

Recombinant SARS-CoV-2 Main Protease (Mpro)

-

Fluorogenic Mpro substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

-

Assay Buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)

-

TKB245 (or other test compounds) dissolved in DMSO

-

384-well black assay plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of TKB245 in DMSO.

-

Add 1 µL of the diluted TKB245 or DMSO (as a control) to the wells of the 384-well plate.

-

Add 20 µL of Mpro solution (e.g., 20 nM final concentration) in assay buffer to each well.

-

Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 20 µL of the Mpro fluorogenic substrate (e.g., 20 µM final concentration) to each well.

-

Immediately measure the fluorescence intensity kinetically over 30-60 minutes at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.

-

Calculate the initial reaction velocities (slopes of the linear phase of the fluorescence curves).

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the TKB245 concentration and fitting the data to a dose-response curve.

Cell-Based Antiviral Assay (VeroE6 Cells)

This assay evaluates the ability of TKB245 to inhibit SARS-CoV-2 replication in a cellular context.

Materials:

-

VeroE6 cells

-

Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)

-

SARS-CoV-2 virus stock

-

TKB245 (or other test compounds) dissolved in DMSO

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Seed VeroE6 cells in 96-well plates and incubate overnight to form a monolayer.

-

Prepare serial dilutions of TKB245 in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the TKB245 dilutions.

-

Incubate for 1-2 hours.

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Assess cell viability by adding a cell viability reagent (e.g., CellTiter-Glo®) and measuring luminescence. The reduction in virus-induced cytopathic effect (CPE) is proportional to the antiviral activity.

-

Determine the EC50 value by plotting the percentage of cell viability against the logarithm of the TKB245 concentration and fitting the data to a dose-response curve.

Clinical Development Status

As of the latest available information, TKB245 is in the preclinical stage of development. There are no publicly disclosed clinical trials for TKB245. The promising preclinical data suggest that TKB245 is a strong candidate for further development and potential evaluation in human clinical trials.

Conclusion

TKB245 is a novel and potent covalent inhibitor of the SARS-CoV-2 main protease. Its discovery through the optimization of earlier lead compounds has resulted in a molecule with significant antiviral activity against a broad range of SARS-CoV-2 variants. The favorable pharmacokinetic profile observed in preclinical studies further supports its potential as an orally available therapeutic for COVID-19. The detailed experimental protocols and understanding of its mechanism of action provide a solid foundation for its continued development. Further investigation, including formal clinical trials, will be necessary to determine the safety and efficacy of TKB245 in humans.

References

- 1. Researchers report discovery of TKB-245 and TKB-248, novel potent SARS-CoV-2 Mpro inhibitors | BioWorld [bioworld.com]

- 2. Structure–Activity Relationship Studies of SARS-CoV-2 Main Protease Inhibitors Containing 4-Fluorobenzothiazole-2- carbonyl Moieties|Science Tokyo formerly Tokyo Medical and Dental University [tmd.ac.jp]

- 3. Structure-Activity Relationship Studies of SARS-CoV-2 Main Protease Inhibitors Containing 4-Fluorobenzothiazole-2-carbonyl Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of SARS-CoV-2 Mpro inhibitors containing P1’ 4-fluorobenzothiazole moiety highly active against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Structure-Activity Relationship of T-245 and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of TKB245, a potent inhibitor of the SARS-CoV-2 main protease (Mpro), and its analogs. TKB245 and its derivatives represent a promising class of antiviral candidates, and understanding their SAR is crucial for the development of next-generation therapeutics against COVID-19 and future coronavirus outbreaks.

Introduction

The SARS-CoV-2 main protease (Mpro), a cysteine protease also known as 3C-like protease (3CLpro), is essential for the replication of the virus. It processes viral polyproteins into functional non-structural proteins, making it a prime target for antiviral drug development. TKB245 emerged from the optimization of benzothiazole-containing Mpro inhibitors and has demonstrated potent activity against SARS-CoV-2. This guide will delve into the chemical features that govern the inhibitory activity of TKB245 and its analogs, providing a comprehensive overview for researchers in the field.

Mechanism of Action

TKB245 and its analogs act as covalent inhibitors of the SARS-CoV-2 Mpro. The mechanism involves the formation of a covalent bond between the electrophilic ketone of the inhibitor and the catalytic cysteine residue (Cys145) in the Mpro active site. This covalent modification inactivates the enzyme, thereby preventing the processing of viral polyproteins and halting viral replication.[1] The 4-fluorobenzothiazole moiety plays a key role in the potent activity of these compounds.[1]

Figure 1: Mechanism of TKB245 Inhibition of SARS-CoV-2 Mpro.

Structure-Activity Relationship (SAR)

The following table summarizes the quantitative data for TKB245 and its key analogs, highlighting the impact of structural modifications on their inhibitory potency and antiviral activity.

| Compound | R Group (P1-P2 Amide) | P1' Moiety | Mpro IC50 (µM) | Antiviral EC50 (µM) (VeroE6 cells) | Oral Half-life (t1/2, h) | Oral Bioavailability (%) |

| TKB245 | Carbonyl (C=O) | 4-Fluorobenzothiazole | 0.007[1] | 0.03[1] | 3.82[1] | 48[1] |

| TKB248 | Thiocarbonyl (C=S) | 4-Fluorobenzothiazole | 0.074[1] | 0.22[1] | 4.34[1] | 72[1] |

| TKB272 | Carbonyl (C=O) | 5-Fluorobenzothiazole | Not explicitly stated | More potent than TKB245 | Not available | Not available |

Key SAR Insights:

-

P1' Moiety: The 4-fluorobenzothiazole moiety at the P1' position is a critical determinant of the high potency of TKB245 and its analogs.[1]

-

P1-P2 Amide Modification: Replacement of the P1-P2 amide with a thioamide (as in TKB248) leads to a slight decrease in inhibitory and antiviral potency but significantly improves pharmacokinetic properties, including a longer oral half-life and higher oral bioavailability.

-

Fluorine Position: Shifting the fluorine atom from the 4-position to the 5-position on the benzothiazole ring (TKB272) can further enhance antiviral activity.

Experimental Protocols

General Synthesis of TKB245 Analogs

While a detailed step-by-step protocol for the synthesis of TKB245 is found in the supplementary materials of the primary literature, the general synthetic approach involves the coupling of a P1'-containing fragment with a P1-P2-P3 backbone. A key step is the formation of the bond between the P1' moiety (e.g., 4-fluorobenzothiazole) and the core structure. For thioamide analogs like TKB248, a thionation reagent such as Lawesson's reagent is used to convert the amide to a thioamide.

Figure 2: General Synthetic Workflow for TKB245 Analogs.

SARS-CoV-2 Mpro Enzymatic Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay is commonly used to determine the in vitro inhibitory activity of compounds against Mpro.

-

Reagents and Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET substrate (e.g., a peptide with a fluorophore and a quencher flanking the Mpro cleavage site)

-

Assay buffer (e.g., Tris-HCl, pH 7.3, containing EDTA and DTT)

-

Test compounds (TKB245 and analogs) dissolved in DMSO

-

384-well black plates

-

Fluorescence plate reader

-

-

Procedure:

-

Add assay buffer to the wells of the 384-well plate.

-

Add the test compounds at various concentrations.

-

Add the recombinant Mpro enzyme to initiate the pre-incubation.

-

Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Add the FRET substrate to start the enzymatic reaction.

-

Immediately measure the fluorescence intensity over time using a plate reader.

-

The rate of increase in fluorescence is proportional to the Mpro activity.

-

Calculate the IC50 values by plotting the enzyme inhibition against the inhibitor concentration.

-

Antiviral Cellular Assay

This assay evaluates the ability of the compounds to inhibit viral replication in a cellular context.

-

Reagents and Materials:

-

VeroE6 cells (or other susceptible cell lines)

-

SARS-CoV-2 virus stock

-

Cell culture medium (e.g., DMEM supplemented with FBS)

-

Test compounds (TKB245 and analogs) dissolved in DMSO

-

96-well plates

-

Reagents for quantifying viral replication (e.g., RT-qPCR for viral RNA or an assay to measure cytopathic effect)

-

-

Procedure:

-

Seed VeroE6 cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds for a short period before infection.

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Incubate the plates for a defined period (e.g., 24-48 hours).

-

Assess viral replication by either:

-

RT-qPCR: Extracting RNA from the cell supernatant or cell lysate and quantifying the amount of viral RNA.

-

Cytopathic Effect (CPE) Assay: Visually scoring the virus-induced cell death or using a cell viability assay (e.g., MTT or CellTiter-Glo).

-

-

Calculate the EC50 values by plotting the percentage of viral inhibition against the compound concentration.

-

Downstream Signaling Pathway of Mpro Inhibition

Inhibition of the SARS-CoV-2 main protease (Mpro) has significant downstream consequences on the host cell's signaling pathways, primarily by mitigating the inflammatory response triggered by viral infection. While specific downstream effects of TKB245 have not been extensively detailed, the general consequences of Mpro inhibition are understood to interfere with viral-induced inflammatory signaling.

Upon infection, SARS-CoV-2 can activate several pro-inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT). Activation of these pathways leads to the production of pro-inflammatory cytokines and chemokines, contributing to the "cytokine storm" observed in severe COVID-19 cases.

By inhibiting Mpro, TKB245 and its analogs block the production of functional viral proteins necessary for robust viral replication. Reduced viral replication, in turn, lessens the activation of these host inflammatory pathways, leading to a decrease in the production of inflammatory mediators. This ultimately helps to control the excessive inflammation associated with severe disease.

Figure 3: Downstream Signaling Consequences of Mpro Inhibition by TKB245.

Conclusion

TKB245 and its analogs are a highly promising class of SARS-CoV-2 Mpro inhibitors. The structure-activity relationship studies have revealed key structural features that can be modulated to enhance both potency and pharmacokinetic properties. The 4-fluorobenzothiazole moiety is crucial for high potency, while modifications to the P1-P2 amide bond can significantly improve the drug-like properties of these compounds. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore and optimize this chemical scaffold. Future work should focus on expanding the library of analogs to refine the SAR and on conducting in-depth studies to elucidate the specific downstream signaling effects of these potent inhibitors. This will undoubtedly contribute to the development of effective and safe antiviral therapies for COVID-19 and future coronavirus-related threats.

References

Preclinical Evaluation of TKB245: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of TKB245, a potent antiviral agent targeting the SARS-CoV-2 main protease (Mpro). The document details the quantitative data from in vitro and in vivo studies, outlines the experimental protocols, and visualizes key pathways and workflows to facilitate a deeper understanding of the compound's antiviral profile.

Data Presentation: Quantitative Antiviral Activity and Pharmacokinetics

The preclinical development of TKB245 has yielded significant data supporting its potential as a therapeutic agent against SARS-CoV-2. The following tables summarize the key quantitative findings from enzymatic assays, cell-based antiviral activity studies, and pharmacokinetic profiling.

Table 1: In Vitro Efficacy of TKB245 against SARS-CoV-2 Main Protease (Mpro) and Viral Replication

| Parameter | Value | Cell Line/Assay Condition | Reference |

| Mpro Enzymatic Inhibition (IC50) | 0.007 µM | Enzymatic Assay | [1] |

| Antiviral Activity (EC50) | 0.03 µM | VeroE6 cells | [1] |

| 0.021 µM | HeLa-ACE2-TMPRSS2 cells | ||

| 0.0027 µM | A549-ACE2-TMPRSS2 cells | ||

| Antiviral Activity against Variants (EC50) | |||

| Alpha | 0.014 - 0.056 µM (range) | Various cell-based assays | [2] |

| Beta | 0.014 - 0.056 µM (range) | Various cell-based assays | [2] |

| Gamma | 0.014 - 0.056 µM (range) | Various cell-based assays | [2] |

| Delta | 0.014 - 0.056 µM (range) | Various cell-based assays | [2] |

| Kappa | 0.014 - 0.056 µM (range) | Various cell-based assays | [2] |

| Omicron | 0.014 - 0.056 µM (range) | Various cell-based assays | [2] |

Table 2: In Vivo Efficacy of TKB245 in a SARS-CoV-2 Mouse Model

| Animal Model | Challenge Virus | TKB245 Dosage | Outcome | Reference |

| Human ACE2 Knocked-in Mice | Delta Variant | Not specified | Blocked viral replication | [1] |

| Human ACE2 Knocked-in Mice | Omicron Variant | Not specified | Blocked viral replication | [1] |

Table 3: Pharmacokinetic Parameters of TKB245 in Mice

| Parameter | Route of Administration | Value | Animal Model | Reference |

| Half-life (t1/2) | Oral | 3.82 hours | Human liver-chimeric (PXB) mice | [1] |

| Oral Bioavailability | Oral | 48% | Human liver-chimeric (PXB) mice | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted in the preclinical evaluation of TKB245. These protocols are based on established methods for antiviral drug testing.

SARS-CoV-2 Main Protease (Mpro) Enzymatic Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of TKB245 against the enzymatic activity of SARS-CoV-2 Mpro.

Materials:

-

Recombinant SARS-CoV-2 Mpro enzyme

-

Fluorogenic Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

-

TKB245 compound

-

Assay buffer (e.g., 20 mM HEPES, pH 7.3, 1 mM EDTA, 100 mM NaCl, 1 mM TCEP)

-

Dimethyl sulfoxide (DMSO)

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of TKB245 in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the TKB245 stock solution in assay buffer to create a range of test concentrations.

-

Add a fixed concentration of recombinant SARS-CoV-2 Mpro to each well of a 384-well plate.

-

Add the diluted TKB245 or vehicle control (DMSO in assay buffer) to the respective wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic Mpro substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for the example substrate) in a kinetic mode for a specified duration (e.g., 60 minutes).

-

Calculate the rate of reaction for each concentration of TKB245.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the TKB245 concentration and fitting the data to a dose-response curve.

Cell-Based Antiviral Activity Assay

Objective: To determine the 50% effective concentration (EC50) of TKB245 in inhibiting SARS-CoV-2 replication in cell culture.

Materials:

-

VeroE6, HeLa-ACE2-TMPRSS2, or A549-ACE2-TMPRSS2 cells

-

SARS-CoV-2 virus stock (various strains)

-

TKB245 compound

-

Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)

-

96-well cell culture plates

-

MTT or similar reagent for cell viability assessment

-

Reagents for viral load quantification (e.g., RT-qPCR or plaque assay)

Procedure:

-

Seed the selected cell line in 96-well plates and incubate overnight to form a monolayer.

-

Prepare serial dilutions of TKB245 in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the diluted TKB245 or a vehicle control.

-

Infect the cells with SARS-CoV-2 at a pre-determined multiplicity of infection (MOI).

-

Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

-

After incubation, assess cell viability using the MTT assay to determine the cytotoxic concentration 50 (CC50) of TKB245.

-

Quantify the viral load in the culture supernatant or cell lysate using RT-qPCR to measure viral RNA levels or by plaque assay to determine infectious virus titers.

-

Calculate the EC50 value by plotting the percentage of viral inhibition against the logarithm of the TKB245 concentration and fitting the data to a dose-response curve.

In Vivo Efficacy Study in Human ACE2 Knocked-in Mice

Objective: To evaluate the in vivo antiviral efficacy of TKB245 in a mouse model of SARS-CoV-2 infection.

Materials:

-

Human ACE2 (hACE2) knocked-in mice

-

SARS-CoV-2 virus stock (e.g., Delta or Omicron variant)

-

TKB245 compound formulated for in vivo administration

-

Vehicle control

-

Anesthesia for intranasal inoculation

-

Equipment for monitoring clinical signs (e.g., weight, activity)

-

Reagents and equipment for viral titer determination in lung tissue

Procedure:

-

Acclimatize hACE2 mice to the experimental conditions.

-

Administer TKB245 or vehicle control to the mice via the desired route (e.g., oral gavage) at a specified dosage and frequency.

-

Anesthetize the mice and intranasally inoculate them with a defined dose of SARS-CoV-2.

-

Continue the treatment with TKB245 or vehicle control as per the established schedule.

-

Monitor the mice daily for clinical signs of illness, including weight loss, changes in activity, and respiratory distress.

-

At a predetermined time point post-infection (e.g., 3-5 days), euthanize a subset of mice from each group.

-

Harvest the lungs and homogenize the tissue.

-

Determine the viral titer in the lung homogenates using a plaque assay or RT-qPCR.

-

Compare the viral loads in the lungs of TKB245-treated mice to those in the vehicle-treated control group to assess the in vivo antiviral efficacy.

Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of TKB245 in mice, including its half-life and oral bioavailability.

Materials:

-

Mice (e.g., human liver-chimeric PXB mice)

-

TKB245 compound formulated for oral and intravenous (IV) administration

-

Equipment for blood sample collection (e.g., micro-capillary tubes, centrifuge)

-

Analytical instrumentation for quantifying TKB245 in plasma (e.g., LC-MS/MS)

Procedure:

-

Divide the mice into two groups for oral and IV administration of TKB245.

-

Administer a single dose of TKB245 to each mouse according to its assigned group and route of administration.

-

Collect blood samples at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Process the blood samples to separate the plasma.

-

Quantify the concentration of TKB245 in the plasma samples using a validated LC-MS/MS method.

-

Plot the plasma concentration of TKB245 versus time for both oral and IV administration.

-

Calculate key pharmacokinetic parameters, including the area under the curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t1/2).

-

Determine the oral bioavailability by comparing the AUC from the oral administration to the AUC from the IV administration, adjusted for the dose.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in the preclinical evaluation of TKB245.

References

TKB245: An In-depth Technical Guide to its Enzymatic Inhibition Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

TKB245 is a novel, orally available small molecule that has demonstrated potent inhibitory activity against the main protease (Mpro) of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19. This document provides a comprehensive technical overview of the enzymatic inhibition profile of TKB245, including its mechanism of action, quantitative inhibitory data, and selectivity. Detailed experimental protocols for the characterization of TKB245 and the relevant viral processing pathway are also presented.

Introduction

TKB245 is a 4-fluoro-benzothiazole-containing compound identified through the synthesis and optimization of benzothiazole-containing inhibitors of the SARS-CoV-2 main protease (Mpro).[1] Mpro is a viral cysteine protease essential for the replication of SARS-CoV-2, as it cleaves the viral polyproteins into functional non-structural proteins. Inhibition of Mpro activity blocks viral replication, making it a prime target for antiviral therapeutics. TKB245 has been shown to specifically inhibit the enzymatic activity of SARS-CoV-2 Mpro and potently block the infectivity and replication of various SARS-CoV-2 strains in cellular and animal models.[1][2]

Enzymatic Inhibition Profile

The primary enzymatic target of TKB245 is the SARS-CoV-2 main protease (Mpro). TKB245 acts as a covalent inhibitor, forming a bond with the catalytic cysteine residue (Cys145) in the active site of Mpro.[1] This irreversible binding effectively inactivates the enzyme.

Quantitative Inhibition Data

The inhibitory potency of TKB245 has been determined through various in vitro and cell-based assays. The following tables summarize the key quantitative data.

| Parameter | Value (µM) | Assay Conditions | Reference |

| IC50 | 0.007 | Enzymatic assay against SARS-CoV-2 Mpro | [1] |

| IC50 | 0.0012 | Enzymatic assay against ancestral SARS-CoV-2 WK-521 Mpro | [3] |

Table 1: In Vitro Enzymatic Inhibition of TKB245 against SARS-CoV-2 Mpro.

| Cell Line | Parameter | Value (µM) | Virus Strain/Variant | Reference |

| VeroE6 | EC50 | 0.03 | Not specified | [1] |

| Various | EC50 | 0.014 - 0.056 | Alpha, Beta, Gamma, Delta, Kappa, Omicron | [2] |

Table 2: Cell-Based Antiviral Activity of TKB245.

| Parameter | Value | Species | Reference |

| Oral Half-Life | 3.82 h | Human liver-chimeric (PXB) mice | [1] |

| Oral Bioavailability | 48% | Human liver-chimeric (PXB) mice | [1] |

| CC50 | > 100 µM | VeroE6, HeLa-ACE2-TMPRSS2, A549-ACE2-TMPRSS2 | [3] |

Table 3: Pharmacokinetic and Cytotoxicity Data for TKB245.

Selectivity Profile

A critical aspect of a therapeutic agent's profile is its selectivity for the intended target over host proteins.

-

Kinase Selectivity: Based on available data, TKB245 is a highly specific inhibitor of the SARS-CoV-2 Mpro. There is no current evidence to suggest that TKB245 possesses inhibitory activity against a broad spectrum of human kinases. Its mechanism of action as a covalent cysteine protease inhibitor is distinct from that of typical kinase inhibitors, which target ATP-binding sites.

-

Human Protease Selectivity: While comprehensive screening against a full panel of human proteases is not publicly available, the high potency of TKB245 against the viral Mpro suggests a significant degree of selectivity. The substrate recognition sites of viral proteases often differ from those of host cell proteases, providing a basis for selective inhibition. The high CC50 values in human cell lines further indicate a lack of general cytotoxicity that might arise from off-target inhibition of essential host proteases.[3]

Signaling Pathway: SARS-CoV-2 Polyprotein Processing

TKB245 inhibits a crucial step in the SARS-CoV-2 replication cycle: the processing of viral polyproteins. The viral RNA is translated into two large polyproteins, pp1a and pp1ab, which must be cleaved by viral proteases to release functional non-structural proteins (nsps). Mpro is responsible for the majority of these cleavages. By inhibiting Mpro, TKB245 prevents the formation of the viral replication and transcription complex, thereby halting viral propagation.

Caption: SARS-CoV-2 Polyprotein Processing and Inhibition by TKB245.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the enzymatic inhibition profile of TKB245.

Mpro Enzymatic Inhibition Assay (FRET-based)

This assay measures the ability of TKB245 to inhibit the proteolytic activity of recombinant SARS-CoV-2 Mpro in vitro using a Förster Resonance Energy Transfer (FRET) substrate.

Caption: Workflow for Mpro Enzymatic Inhibition Assay.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant SARS-CoV-2 Mpro in an appropriate assay buffer.

-

Prepare a serial dilution of TKB245 in DMSO, and then dilute further in the assay buffer to the desired final concentrations.

-

Prepare a stock solution of a fluorogenic Mpro substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) in DMSO and dilute in the assay buffer.

-

-

Assay Procedure:

-

Dispense the serially diluted TKB245 or vehicle control (DMSO) into the wells of a microplate.

-

Add the Mpro solution to each well and mix gently.

-

Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the Mpro fluorogenic substrate to each well.

-

Immediately begin monitoring the increase in fluorescence in a kinetic plate reader at appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Determine the initial reaction velocity for each concentration of TKB245.

-

Plot the percentage of inhibition against the logarithm of the TKB245 concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Cell-Based Antiviral Assay (VeroE6 cells)

This assay evaluates the efficacy of TKB245 in inhibiting SARS-CoV-2 replication in a cellular context.

Caption: Workflow for Cell-Based Antiviral Assay.

Protocol:

-

Cell Culture:

-

Seed VeroE6 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment and Infection:

-

Prepare serial dilutions of TKB245 in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of TKB245.

-

Incubate the plates for 1-2 hours.

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

-

Incubation and Endpoint Measurement:

-

Incubate the infected plates for 48-72 hours at 37°C with 5% CO2.

-

Assess the antiviral activity by one of the following methods:

-

Cytopathic Effect (CPE) Reduction Assay: Visually score the CPE in each well or use a cell viability assay (e.g., MTS or CellTiter-Glo) to quantify the reduction in virus-induced cell death.

-

Viral RNA Quantification: Isolate RNA from the cell supernatant or cell lysate and perform qRT-PCR to quantify the amount of viral RNA.

-

-

-

Cytotoxicity Assay:

-

In a parallel plate with uninfected cells, treat with the same serial dilutions of TKB245.

-

After the same incubation period, assess cell viability to determine the 50% cytotoxic concentration (CC50).

-

-

Data Analysis:

-

Calculate the 50% effective concentration (EC50) by plotting the percentage of viral inhibition against the log-concentration of TKB245.

-

Determine the selectivity index (SI) by dividing the CC50 by the EC50.

-

Conclusion

TKB245 is a potent and specific covalent inhibitor of the SARS-CoV-2 main protease. Its low nanomolar in vitro and cellular inhibitory activity, coupled with favorable pharmacokinetic properties in preclinical models, underscore its potential as a therapeutic candidate for COVID-19. The high selectivity for the viral Mpro and low cytotoxicity in human cell lines suggest a favorable safety profile. The experimental protocols and pathway information provided in this guide offer a comprehensive resource for researchers and drug development professionals working on TKB245 and other Mpro inhibitors.

References

- 1. Researchers report discovery of TKB-245 and TKB-248, novel potent SARS-CoV-2 Mpro inhibitors | BioWorld [bioworld.com]

- 2. Identification of SARS-CoV-2 Mpro inhibitors containing P1’ 4-fluorobenzothiazole moiety highly active against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Structural Analysis of TKB245 in Complex with SARS-CoV-2 Main Protease (Mpro): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional interactions between the potent inhibitor TKB245 and the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral life cycle. The information presented herein is intended to support research and development efforts aimed at designing novel antiviral therapeutics.

Core Findings: TKB245-Mpro Interaction

The interaction between TKB245 and SARS-CoV-2 Mpro has been characterized through enzymatic assays and X-ray crystallography, revealing a potent and specific inhibitory mechanism. TKB245 is a 4-fluoro-benzothiazole-containing small molecule that demonstrates significant promise as an anti-SARS-CoV-2 therapeutic agent.

Quantitative Analysis of TKB245 Inhibition

The inhibitory potency of TKB245 has been quantified through both enzymatic and cell-based assays. The following tables summarize the key quantitative data, providing a clear comparison of its efficacy.

| Inhibitor | IC50 (µM) | Assay Type | Reference |

| TKB245 | 0.007 | Enzymatic Assay | [1] |

| TKB248 | 0.074 | Enzymatic Assay | [1] |

Table 1: In vitro enzymatic inhibition of SARS-CoV-2 Mpro by TKB245 and its analog TKB248. The half-maximal inhibitory concentration (IC50) indicates the concentration of the inhibitor required to reduce the enzymatic activity of Mpro by 50%.

| Inhibitor | EC50 (µM) | Cell Line | SARS-CoV-2 Variant | Reference |

| TKB245 | 0.03 | VeroE6 | Not Specified | [1] |

| TKB245 | 0.014 - 0.056 | Not Specified | Alpha, Beta, Gamma, Delta, Kappa, Omicron | [2] |

| TKB248 | 0.22 | VeroE6 | Not Specified | [1] |

| TKB248 | 0.070 - 0.430 | Not Specified | Alpha, Beta, Gamma, Delta, Kappa, Omicron | [2] |

Table 2: Cell-based antiviral activity of TKB245 and TKB248. The half-maximal effective concentration (EC50) represents the concentration of the compound required to inhibit viral replication by 50% in cultured cells.

Structural Insights from X-ray Crystallography

The co-crystal structure of TKB245 in complex with SARS-CoV-2 Mpro has been solved and is available in the Protein Data Bank (PDB) under the accession code 8DOX .[3] This structural data provides a detailed view of the binding mode and the key molecular interactions that contribute to the potent inhibition.

| Parameter | Value/Description | Reference |

| PDB ID | 8DOX | [3] |

| Resolution | Not explicitly stated in provided search results | |

| Binding Site | Active site cavity of Mpro | [1][2] |

| Covalent Interaction | Covalent bond formation between the 4-fluorobenzothiazole ketone of TKB245 and the catalytic Cys145 of Mpro.[1][2] | |

| Key Non-covalent Interactions | Hydrogen bonds and hydrophobic interactions with residues in the Mpro binding pocket. The 4-fluorobenzothiazole moiety plays a key role.[1][4] | |

| Mpro Dimerization | TKB245 binding appears to promote the dimerization of Mpro, which is essential for its catalytic activity.[1][2] |

Table 3: Summary of the structural data for the TKB245-Mpro complex.

Experimental Protocols

This section outlines the detailed methodologies for the key experiments cited in the structural and functional analysis of the TKB245-Mpro complex.

SARS-CoV-2 Mpro Expression and Purification

A robust protocol for obtaining purified Mpro is essential for both enzymatic assays and crystallographic studies. The following is a generalized procedure based on established methods.

References

- 1. Protocol for structure determination of SARS-CoV-2 main protease at near-physiological-temperature by serial femtosecond crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structures of main protease (Mpro) mutants of SARS-CoV-2 variants bound to PF-07304814 - PMC [pmc.ncbi.nlm.nih.gov]

TKB245: A Potential Oral Therapeutic for COVID-19 - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ongoing global health crisis caused by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) necessitates the development of effective and orally bioavailable antiviral therapeutics. This document provides a comprehensive technical overview of TKB245, a novel small-molecule inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. TKB245 has demonstrated potent antiviral activity against a wide range of SARS-CoV-2 variants, including Delta and Omicron, in both in vitro and in vivo models.[1][2] This guide details the mechanism of action, preclinical efficacy, and pharmacokinetic profile of TKB245, along with detailed experimental protocols for its evaluation, positioning it as a promising candidate for the treatment of COVID-19.

Introduction

The COVID-19 pandemic has spurred an unprecedented global effort to develop vaccines and therapeutic agents to combat the spread and severity of the disease. While vaccines have been instrumental in reducing hospitalizations and deaths, the emergence of viral variants and the persistence of infection in vulnerable populations highlight the continued need for effective antiviral drugs.[1] The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is an attractive target for antiviral drug development due to its essential role in the viral life cycle and its high degree of conservation across coronaviruses.[1][3][4] Mpro is responsible for cleaving the viral polyproteins into functional non-structural proteins, which are necessary for viral replication and transcription.[3]

TKB245 is an orally available small molecule that specifically targets and inhibits the enzymatic activity of SARS-CoV-2 Mpro.[1][5] Preclinical studies have shown that TKB245 exhibits potent antiviral activity against various SARS-CoV-2 strains in cell-based assays and effectively blocks viral replication in animal models.[1][2] This technical guide aims to provide a detailed summary of the current knowledge on TKB245 for researchers and drug development professionals.

Mechanism of Action

TKB245 functions as a specific inhibitor of the SARS-CoV-2 main protease (Mpro). Its mechanism of action involves binding to the active site of the Mpro dimer and forming a covalent bond with the catalytic cysteine residue (Cys-145).[1][2] This covalent modification irreversibly inactivates the enzyme, thereby preventing the processing of viral polyproteins and halting the viral replication cycle.

Native mass spectrometric analysis has revealed that TKB245 binds to the dimeric form of Mpro, appearing to promote the dimerization of the protease, which is its active form.[1][5] X-ray crystallographic studies have further elucidated the binding mode, showing that TKB245 occupies the active-site cavity of Mpro.[1][2] The 4-fluorobenzothiazole moiety of TKB245 plays a key role in its potent activity.[2]

Preclinical Efficacy

In Vitro Efficacy

TKB245 has demonstrated potent antiviral activity against a broad range of SARS-CoV-2 variants in various cell lines. The 50% effective concentration (EC50) values are consistently in the low micromolar to nanomolar range, surpassing the potency of several other antiviral agents, including nirmatrelvir, molnupiravir, and ensitrelvir in cell-based assays.[1][2]

Table 1: In Vitro Efficacy of TKB245 Against SARS-CoV-2

| Cell Line | SARS-CoV-2 Strain | EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|

| VeroE6 | WK-521 | 0.03 ± 0.01 | >10 | >333 | [1][2] |

| HeLa-ACE2-TMPRSS2 | WK-521 | 0.04 ± 0.01 | >10 | >250 | [1] |

| A549-ACE2-TMPRSS2 | WK-521 | 0.06 ± 0.02 | >10 | >167 | [1] |

| VeroE6 | Alpha | 0.04 ± 0.01 | >10 | >250 | [1] |

| VeroE6 | Beta | 0.05 ± 0.01 | >10 | >200 | [1] |

| VeroE6 | Gamma | 0.04 ± 0.01 | >10 | >250 | [1] |

| VeroE6 | Delta | 0.04 ± 0.01 | >10 | >250 | [1] |

| VeroE6 | Omicron (BA.1) | 0.05 ± 0.01 | >10 | >200 |[1] |

In Vivo Efficacy

The antiviral efficacy of TKB245 has been evaluated in human-ACE2-knocked-in (hACE2-KI) mouse models infected with SARS-CoV-2 variants. Oral administration of TKB245 resulted in a significant reduction in viral titers in the lungs of infected mice.[1]

Table 2: In Vivo Efficacy of TKB245 in hACE2-KI Mice

| SARS-CoV-2 Variant | TKB245 Dosage | Route of Administration | Viral Titer Reduction in Lungs | Reference |

|---|---|---|---|---|

| Delta | 100 mg/kg, twice daily | Oral | Significant reduction compared to vehicle | [1] |

| Omicron (BA.1) | 100 mg/kg, twice daily | Oral | Significant reduction compared to vehicle |[1] |

Pharmacokinetics

Pharmacokinetic studies of TKB245 were conducted in human liver-chimeric (PXB) mice and compared to nirmatrelvir. Following oral administration, TKB245 demonstrated favorable pharmacokinetic properties.[2]

Table 3: Pharmacokinetic Parameters of TKB245 in PXB Mice

| Compound | Oral Bioavailability (%) | Half-life (T1/2, h) | Reference |

|---|---|---|---|

| TKB245 | 48 | 3.82 | [2] |

| Nirmatrelvir | Not specified | Shorter than TKB245 |[2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of TKB245.

SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET)-based enzymatic assay to determine the half-maximal inhibitory concentration (IC50) of TKB245 against SARS-CoV-2 Mpro.

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET-based Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

-

TKB245

-

Assay buffer (e.g., 20 mM HEPES pH 7.3, 1 mM EDTA, 100 mM NaCl, 0.01% Tween-20, 1 mM TCEP)

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of TKB245 in DMSO and then dilute in assay buffer.

-

Add 5 µL of the diluted TKB245 solution to the wells of a 384-well plate.

-

Add 10 µL of recombinant SARS-CoV-2 Mpro (final concentration ~50 nM) to each well.

-

Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 5 µL of the FRET substrate (final concentration ~20 µM).

-

Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30-60 minutes.

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Antiviral Activity Assay

This protocol outlines a method to determine the EC50 of TKB245 against SARS-CoV-2 in a cell-based assay using the cytopathic effect (CPE) inhibition method.

Materials:

-

VeroE6 cells (or other susceptible cell lines like A549-ACE2-TMPRSS2)

-

SARS-CoV-2 virus stock

-

TKB245

-

Cell culture medium (e.g., DMEM with 2% FBS)

-

96-well cell culture plates

-

Crystal violet solution (0.5% in 20% methanol)

-

Formalin (10%)

Procedure:

-

Seed VeroE6 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.

-

Prepare serial dilutions of TKB245 in cell culture medium.

-

Remove the growth medium from the cells and add 100 µL of the diluted TKB245.

-

Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

-

After incubation, fix the cells with 10% formalin for 30 minutes.

-

Stain the cells with 0.5% crystal violet solution for 20 minutes.

-

Gently wash the plate with water and allow it to dry.

-

Solubilize the stain with methanol and measure the absorbance at 570 nm.

-

Calculate the percentage of CPE inhibition for each concentration and determine the EC50 value.

In Vivo Efficacy Study in hACE2-KI Mice

This protocol describes a general procedure for evaluating the in vivo efficacy of TKB245 in a human-ACE2 knock-in mouse model.

Materials:

-

hACE2-KI mice

-

SARS-CoV-2 virus stock (e.g., Delta or Omicron variant)

-

TKB245 formulated for oral gavage

-

Vehicle control

-

Anesthesia

-

Biosafety Level 3 (BSL-3) facility

Procedure:

-

Acclimatize hACE2-KI mice for at least one week before the experiment.

-

Anesthetize the mice and intranasally infect them with a lethal or sub-lethal dose of SARS-CoV-2.

-

Randomly divide the mice into treatment and vehicle control groups.

-

Administer TKB245 or vehicle control orally (e.g., by gavage) at a predetermined dosage and schedule (e.g., twice daily) starting at a specified time point post-infection.

-

Monitor the mice daily for weight loss, clinical signs of disease, and mortality for up to 14 days.

-

At selected time points, euthanize a subset of mice from each group and collect lung tissues.

-

Homogenize the lung tissues and determine the viral titer using a plaque assay or RT-qPCR.

-

Analyze the data to compare the viral load, weight loss, and survival rates between the TKB245-treated and vehicle control groups.

Conclusion

TKB245 is a promising oral antiviral candidate for the treatment of COVID-19. Its potent and specific inhibition of the SARS-CoV-2 main protease, broad-spectrum activity against multiple viral variants, and favorable preclinical pharmacokinetic and efficacy profiles warrant further investigation and clinical development. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation of TKB245 and other Mpro inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. Researchers report discovery of TKB-245 and TKB-248, novel potent SARS-CoV-2 Mpro inhibitors | BioWorld [bioworld.com]

- 3. aurorabiolabs.com [aurorabiolabs.com]

- 4. Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of SARS-CoV-2 Mpro inhibitors containing P1' 4-fluorobenzothiazole moiety highly active against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

TKB245: A Potent Inhibitor of SARS-CoV-2 Main Protease for In Vitro Research

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

TKB245 is a novel, orally available small molecule that has demonstrated highly potent inhibitory activity against the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro or 3CLpro).[1][2][3] Mpro is a viral enzyme essential for the replication of SARS-CoV-2, making it a prime target for antiviral therapeutics.[4] TKB245, a 4-fluoro-benzothiazole-containing compound, covalently binds to the active-site cavity of Mpro, effectively blocking its enzymatic activity and subsequent viral replication.[1][2] This document provides a detailed protocol for an in vitro SARS-CoV-2 inhibition assay using TKB245, along with its mechanism of action and key performance data.

Mechanism of Action

TKB245 functions by specifically targeting and inhibiting the enzymatic activity of the SARS-CoV-2 main protease (Mpro). The virus produces large polyproteins that must be cleaved by Mpro into functional non-structural proteins (nsps) to form the viral replication and transcription complex.[4] TKB245 acts as a covalent inhibitor, forming a bond with the catalytic cysteine residue (Cys145) within the Mpro active site.[1][2] This irreversible binding blocks the protease's ability to process the viral polyproteins, thereby halting the viral life cycle.

Caption: Mechanism of TKB245 action on the SARS-CoV-2 life cycle.

Quantitative Data Summary

TKB245 has demonstrated potent antiviral activity across various cell lines and against multiple SARS-CoV-2 variants. The following tables summarize the key in vitro efficacy data.

Table 1: In Vitro Enzymatic Inhibition of SARS-CoV-2 Mpro

| Compound | IC50 (µM) |

| TKB245 | 0.007 |

IC50 (Half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit 50% of the Mpro enzymatic activity.[1]

Table 2: Antiviral Activity of TKB245 in Cell-Based Assays

| Cell Line | EC50 (µM) |

| VeroE6 | 0.03 |

| HeLa-ACE2-TMPRSS2 | Not explicitly quantified, but activity demonstrated |

| A549-ACE2-TMPRSS2 | Not explicitly quantified, but activity demonstrated |

EC50 (Half-maximal effective concentration) values represent the concentration of the compound required to inhibit 50% of viral replication in a cell-based assay.[1][2] Note: In VeroE6 cells, which express the P-glycoprotein efflux pump, the addition of an inhibitor like CP-100356 may enhance the apparent potency of TKB245.[2]

Table 3: Antiviral Activity of TKB245 Against SARS-CoV-2 Variants

| SARS-CoV-2 Variant | EC50 Range (µM) |

| Alpha, Beta, Gamma, Delta, Kappa, Omicron | 0.014 - 0.056 |

TKB245 maintains high potency against a range of SARS-CoV-2 variants of concern.[2]

Experimental Protocol: In Vitro SARS-CoV-2 Inhibition Assay

This protocol outlines a general method for determining the antiviral efficacy of TKB245 against SARS-CoV-2 in a cell-based assay. This procedure should be performed in a Biosafety Level 3 (BSL-3) laboratory.

Materials

-

Cells: VeroE6, A549-ACE2-TMPRSS2, or HeLa-ACE2-TMPRSS2 cells.

-

Virus: SARS-CoV-2 isolate (e.g., WK-521 strain or other variants).

-

Compound: TKB245, dissolved in DMSO to create a stock solution.

-

Media:

-

Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Infection Medium: DMEM with 2% FBS and 1% Penicillin-Streptomycin.

-

-

Reagents:

-

Trypsin-EDTA for cell detachment.

-

Phosphate-Buffered Saline (PBS).

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT).

-

DMSO (for compound dilution).

-

(Optional) P-glycoprotein inhibitor (e.g., CP-100356) for VeroE6 cells.

-

-

Equipment:

-

96-well cell culture plates.

-

BSL-3 containment facility.

-

Standard cell culture incubator (37°C, 5% CO2).

-

Luminometer or spectrophotometer for viability readout.

-

Calibrated pipettes.

-

Experimental Workflow

Caption: Workflow for the in vitro SARS-CoV-2 inhibition assay.

Procedure

-

Cell Seeding:

-

The day before the experiment, seed host cells into 96-well plates at a density that will result in 80-90% confluency on the day of infection (e.g., 1 x 10^4 cells/well for Vero E6).

-

Incubate overnight at 37°C with 5% CO2.

-

-

Compound Preparation:

-

Prepare a serial dilution series of TKB245 in infection medium. A typical starting concentration might be 10 µM, with 2- or 3-fold serial dilutions.

-

Include a "vehicle control" (DMSO only) and a "cell control" (medium only, no virus or compound).

-

-

Infection and Treatment:

-

Working in a BSL-3 laboratory, carefully remove the culture medium from the cells.

-

Infect the cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.01-0.1.

-

Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Remove the virus inoculum and add 100 µL of the prepared TKB245 dilutions to the appropriate wells.

-

Incubate the plates for 48-72 hours at 37°C with 5% CO2.

-

-

Assessment of Antiviral Activity:

-

After the incubation period, observe the cells under a microscope for cytopathic effect (CPE).

-

Quantify cell viability using a suitable assay (e.g., CellTiter-Glo®). This measures the level of ATP, which is proportional to the number of viable cells.

-

-

Data Analysis:

-

Normalize the data to the cell control (100% viability) and virus control (0% viability).

-

Plot the percentage of cell viability against the log of the TKB245 concentration.

-

Use a non-linear regression analysis (e.g., dose-response-inhibition) to calculate the EC50 value.

-

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of TKB245 to ensure that the observed antiviral effect is not due to cell death caused by the compound.

-

Seed cells as described above.

-

Add the same serial dilutions of TKB245 to uninfected cells.

-

Incubate for the same duration as the antiviral assay (48-72 hours).

-

Measure cell viability.

-

Calculate the CC50 (50% cytotoxic concentration).

-

The Selectivity Index (SI) can be calculated as CC50 / EC50. A higher SI value indicates a more favorable safety profile.

TKB245 is a potent and specific inhibitor of the SARS-CoV-2 main protease. The provided protocol offers a robust framework for evaluating its antiviral activity in a laboratory setting. The high potency of TKB245 against various SARS-CoV-2 variants underscores its potential as a valuable research tool and a candidate for further therapeutic development.

References

- 1. Researchers report discovery of TKB-245 and TKB-248, novel potent SARS-CoV-2 Mpro inhibitors | BioWorld [bioworld.com]

- 2. Identification of SARS-CoV-2 Mpro inhibitors containing P1’ 4-fluorobenzothiazole moiety highly active against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationship Studies of SARS-CoV-2 Main Protease Inhibitors Containing 4-Fluorobenzothiazole-2-carbonyl Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Notes and Protocols for TKB245 in Animal Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and essential data for the preparation and use of TKB245, a potent SARS-CoV-2 main protease (Mpro) inhibitor, in animal experiments. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacokinetics of this compound.

Introduction

TKB245 is a small molecule inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. By targeting Mpro, TKB245 blocks the cleavage of viral polyproteins into functional units, thereby halting the viral life cycle.[1][2][3] This document outlines the necessary procedures for preparing TKB245 for administration in animal models, summarizes its known in vivo activity, and provides key pharmacokinetic parameters.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo quantitative data for TKB245, facilitating easy comparison and experimental planning.

Table 1: In Vitro Activity of TKB245

| Parameter | Value (µM) | Cell Line | Notes |

| IC50 (Mpro) | 0.007 | - | Enzymatic activity inhibition of SARS-CoV-2 Mpro. |

| EC50 | 0.03 | VeroE6 | Antiviral activity against SARS-CoV-2 in cell culture. |

| EC50 Range | 0.014 - 0.056 | Various | Active against a variety of SARS-CoV-2 variants.[4] |

Table 2: In Vivo Pharmacokinetics of TKB245 in Mice

| Administration Route | Dose (mg/kg) | Half-life (t½) (hours) | Oral Bioavailability (%) | Mouse Model |

| Intravenous (IV) | 10 | 1.25 | - | Human liver-chimeric (PXB) mice |

| Oral (PO) | 10 | 3.82 | 48 | Human liver-chimeric (PXB) mice |

Signaling Pathway and Mechanism of Action

TKB245 inhibits the SARS-CoV-2 main protease (Mpro), which is critical for the proteolytic processing of the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (nsps). This inhibition effectively disrupts the viral replication and transcription complex, thereby blocking the production of new viral particles.

Experimental Protocols